molecular formula C27H26N4O7S B2371565 2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-55-3

2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2371565
CAS RN: 537043-55-3
M. Wt: 550.59
InChI Key: LFYIXLNKHKAQDA-UHFFFAOYSA-N
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Description

2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C27H26N4O7S and its molecular weight is 550.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study outlines the synthesis of pyrimido[4,5-b]quinolines, a structurally related class, which demonstrates the potential of such compounds in medicinal chemistry due to enhanced biological activities conferred by the incorporation of fused heterocycles into pyrimidine nuclei. The described synthetic methods allow for the generation of a variety of derivatives, which could be pivotal in developing new therapeutic agents (R. Nandha Kumar et al., 2001).

Corrosion Inhibition

Quinoline derivatives are noted for their effectiveness as anticorrosive materials. Given the structural similarity, it is plausible that the subject compound could be explored for its anticorrosive properties, especially in metal protection. Quinoline derivatives form stable chelating complexes with metallic surfaces, indicating a potential application in protecting industrial machinery or components from corrosion (C. Verma et al., 2020).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into conjugated systems has been shown to create novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, suggesting a potential application area for the compound , especially in the development of new materials for organic light-emitting diodes (OLEDs) and solar cells (G. Lipunova et al., 2018).

Medicinal Chemistry

Benzimidazole-quinoline hybrids have been extensively studied for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The presence of a quinoline moiety in the compound of interest suggests potential medicinal applications, where it could serve as a scaffold for drug discovery, leveraging the pharmacological benefits associated with its structural components (Salahuddin et al., 2023).

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O7S/c1-36-19-11-15(12-20(37-2)24(19)38-3)21-22-17(5-4-6-18(22)32)28-25-23(21)26(33)30-27(29-25)39-13-14-7-9-16(10-8-14)31(34)35/h7-12,21H,4-6,13H2,1-3H3,(H2,28,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYIXLNKHKAQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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